Physicochemical properties and stability of 6,8-dibromo-4-hydroxycoumarin
Physicochemical properties and stability of 6,8-dibromo-4-hydroxycoumarin
An In-depth Technical Guide to the Physicochemical Properties and Stability of 6,8-dibromo-4-hydroxycoumarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4-hydroxycoumarin scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticoagulant, antithrombotic, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of halogen substituents, such as bromine, can significantly modulate the physicochemical properties and biological activity of the parent molecule. This guide provides a comprehensive technical overview of the physicochemical properties and stability of a specific derivative, 6,8-dibromo-4-hydroxycoumarin.
This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of 6,8-dibromo-4-hydroxycoumarin. The information presented herein is a synthesis of data from related compounds and established principles of medicinal chemistry, providing a robust framework for its handling, characterization, and formulation.
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent. The following sections detail the key physicochemical parameters of 6,8-dibromo-4-hydroxycoumarin.
Molecular Structure and Formula
The chemical structure of 6,8-dibromo-4-hydroxycoumarin is presented below. It consists of a fused benzene and α-pyrone ring system, characteristic of the coumarin core, with bromine atoms substituted at the 6 and 8 positions of the aromatic ring.
Caption: Chemical structure of 6,8-dibromo-4-hydroxycoumarin.
Table of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₉H₄Br₂O₃ | - |
| Molecular Weight | 319.94 g/mol | Calculated |
| Appearance | White to light yellow powder/crystal | Predicted based on 6-bromo-4-hydroxycoumarin[4] |
| Melting Point | >300 °C (with decomposition) | Predicted to be higher than 6-bromo-4-hydroxycoumarin (298 °C with decomposition)[4] due to increased molecular weight and intermolecular forces. |
| pKa | ~3.5 - 4.5 | Predicted to be slightly lower than that of 6-bromo-4-hydroxycoumarin (4.50 ± 1.00)[4] due to the electron-withdrawing effect of the second bromine atom. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in aqueous buffers.[5] | Based on the general solubility of 4-hydroxycoumarin derivatives.[1][2][5] |
Spectral Properties
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UV/Vis Spectroscopy: 4-hydroxycoumarin derivatives typically exhibit multiple absorption maxima. For 4-hydroxycoumarin itself, characteristic peaks are observed at approximately 213, 269, 280, and 305 nm.[5] The bromine substituents on the aromatic ring of 6,8-dibromo-4-hydroxycoumarin are expected to cause a bathochromic (red) shift in these absorption bands.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl group (O-H stretch) around 3400 cm⁻¹, the lactone carbonyl group (C=O stretch) around 1700-1750 cm⁻¹, and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum will show signals for the aromatic protons and the hydroxyl proton. The exact chemical shifts will depend on the solvent used.
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¹³C NMR: The spectrum will display signals for the nine carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield shift.
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Experimental Protocols for Physicochemical Characterization
The following are standard protocols for determining the key physicochemical properties of 6,8-dibromo-4-hydroxycoumarin.
Melting Point Determination
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Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube.
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Instrumentation: A calibrated melting point apparatus is used.
-
Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.
-
Interpretation: A sharp melting range is indicative of high purity.
pKa Determination by UV-Vis Spectrophotometry
-
Solution Preparation: A stock solution of 6,8-dibromo-4-hydroxycoumarin is prepared in a suitable organic solvent (e.g., methanol). A series of buffers with a range of pH values are also prepared.
-
Measurement: Aliquots of the stock solution are added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.
-
Data Analysis: The absorbance at a specific wavelength is plotted against the pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Solubility Assessment
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Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, PBS, ethanol, DMSO, DMF).
-
Equilibrium Method: An excess of the compound is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached.
-
Quantification: The suspension is filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC-UV.
Caption: A generalized workflow for the physicochemical characterization of 6,8-dibromo-4-hydroxycoumarin.
Stability Profile
The stability of a compound is a critical parameter that influences its shelf-life, storage conditions, and formulation development.
Chemical Stability
The 4-hydroxycoumarin ring system can be susceptible to degradation under certain conditions. Potential degradation pathways for derivatives include:
-
Hydrolysis: The lactone ring can undergo hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
-
Oxidation: The molecule may be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species. Studies on related 4,7-dihydroxycoumarin derivatives have shown degradation can occur via mechanisms such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Radical Adduct Formation (RAF).[6]
Photostability
Brominated aromatic compounds can be susceptible to photodegradation upon exposure to light, particularly UV radiation.[7] This can involve the cleavage of the carbon-bromine bond, leading to the formation of debrominated byproducts and other degradation products.[7]
Table of Stability Considerations
| Factor | Potential Impact | Recommended Handling |
| pH | Degradation via hydrolysis at extreme pH values. | Store in neutral or slightly acidic conditions. |
| Temperature | Accelerated degradation at elevated temperatures. | Store at controlled room temperature or refrigerated. |
| Light | Potential for photodegradation. | Protect from light by using amber vials or storing in the dark. |
| Oxidizing Agents | Susceptible to oxidative degradation. | Avoid contact with strong oxidizing agents. |
Experimental Protocols for Stability Assessment
Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.
Forced Degradation Study
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Stress Conditions: Subject solutions of 6,8-dibromo-4-hydroxycoumarin to the following conditions:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
-
Basic: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solid compound and a solution at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose a solution to UV and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Peak Purity: Assess the purity of the parent peak at each time point using a photodiode array (PDA) detector.
Caption: A decision tree for the stability testing of 6,8-dibromo-4-hydroxycoumarin.
Conclusion
6,8-dibromo-4-hydroxycoumarin is a halogenated derivative of the medicinally important 4-hydroxycoumarin scaffold. This guide has provided a comprehensive overview of its key physicochemical properties and stability considerations. While some data has been extrapolated from related compounds due to the limited availability of information on this specific molecule, the principles and protocols outlined here provide a solid foundation for its scientific investigation. A thorough understanding of these properties is paramount for its successful application in research and drug development. Future work should focus on the experimental determination of the predicted properties and a detailed characterization of its degradation products to further inform its handling and formulation.
References
-
Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives - MDPI. Available from: [Link]
-
Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties - Science and Education Publishing. Available from: [Link]
-
Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) - PMC. Available from: [Link]
-
Inclusion Complex of Fluorescent 4-Hydroxycoumarin Derivatives with Native β-Cyclodextrin: Enhanced Stabilization Induced by the Appended Substituent - ACS Publications. Available from: [Link]
-
Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Available from: [Link]
-
In Silico and In Vitro Studies of 4-Hydroxycoumarin-Based Heterocyclic Enamines as Potential Anti-Tumor Agents - Semantic Scholar. Available from: [Link]
-
Detoxification of coumarins by rumen anaerobic fungi: insights into microbial degradation pathways and agricultural applications - PMC. Available from: [Link]
-
Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Available from: [Link]
-
Attempted resynthesis of 3-carboxy-4-hydroxycoumarin derivatives. Available from: [Link]
-
Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of - Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. Available from: [Link]
-
Metabolic pathway of coumarin showing formation of various degradation products - ResearchGate. Available from: [Link]
-
Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterizati - DuEPublico. Available from: [Link]
-
Synthesis and Evaluation of Novel 4-Hydroxycoumarin Derivatives as Potential Anti-Microbial Agents - Oriental Journal of Chemistry. Available from: [Link]
-
pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8. Available from: [Link]
-
innovations in 4-hydroxycoumarin derivatives - International Journal Of Modern Pharmaceutical Research. Available from: [Link]
-
[8-[Bis(carboxymethyl)aminomethyl]-6-bromo-7-hydroxycoumarin-4-yl]methyl Moieties as Photoremovable Protecting Groups for Compounds with COOH, NH 2 , OH, and C O Functions - ACS Publications. Available from: [Link]
-
Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - ResearchGate. Available from: [Link]
Sources
- 1. Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives [mdpi.com]
- 2. Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties [pubs.sciepub.com]
- 3. ijmpronline.com [ijmpronline.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. journal.gnest.org [journal.gnest.org]
